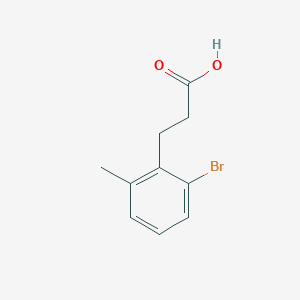

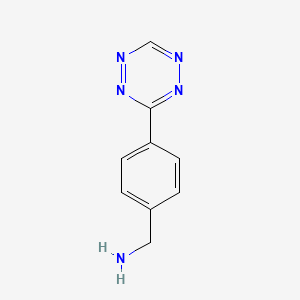

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine

Übersicht

Beschreibung

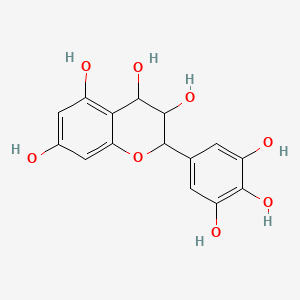

(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine, also known as TETA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of tetrazine-based compounds and has been found to have various applications in the field of biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of derivatives and analogs: The compound and its structurally related compounds have been synthesized using various strategies. For instance, synthesis of chiral (indol-2-yl)methanamines with a protecting group strategy, which could have implications in pharmaceutical research (Lood et al., 2015).

- Development of carborane-tetrazine derivatives: These derivatives are synthesized for specific targeting in vivo using bioorthogonal chemistry, suggesting applications in drug delivery and molecular imaging (Genady et al., 2015).

Biomedical Applications

- Photocytotoxicity and imaging: Iron(III) complexes containing similar structural features exhibit photocytotoxic properties in red light and are used for cellular imaging (Basu et al., 2014).

- Prodrug activation: The compound has been used in prodrug activation strategies by integrating bioorthogonal reactions with tumor-microenvironment-responsive nanovehicles, indicating potential in targeted cancer therapy (Zuo et al., 2020).

- Antimicrobial applications: Certain derivatives have shown variable degrees of antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents (Visagaperumal et al., 2010).

Wirkmechanismus

Target of Action

The primary target of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is strained alkenes . Strained alkenes are a class of compounds that have a high degree of angle strain and ring strain, making them highly reactive. This reactivity is exploited by this compound to form stable covalent linkages .

Mode of Action

This compound interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . In this reaction, the tetrazine moiety of the compound reacts with strained alkenes to form a stable covalent linkage . This reaction is highly specific and efficient, making it useful in various applications.

Pharmacokinetics

The compound’s solubility in DMSO and methanol suggests that it could have good bioavailability, although this would need to be confirmed through further studies.

Result of Action

The primary result of the action of this compound is the formation of a stable covalent linkage with strained alkenes . This can be used to label biomolecules in a highly specific manner, enabling their detection and study. This has made the compound highly useful in bioorthogonal labeling and cell detection applications .

Action Environment

The action of this compound is influenced by the presence of strained alkenes, which are necessary for the compound’s reaction. The reaction is also dependent on the pH and temperature of the environment, as these factors can influence the rate of the Diels-Alder reaction. The compound is stable at -20°C , suggesting that it has good stability under standard laboratory conditions.

Biochemische Analyse

Biochemical Properties

The biochemical properties of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine are largely defined by its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This reaction forms a stable covalent linkage, which is a key feature in bioorthogonal reactions

Cellular Effects

The cellular effects of this compound are primarily related to its use in bioorthogonal labeling and cell detection . It can react with strained alkenes present in various cellular components to form a stable covalent linkage . This allows for the labeling and detection of these components in a biological context

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a stable covalent linkage through a [4+2] Diels-Alder cycloaddition reaction with strained alkenes . This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling applications

Eigenschaften

IUPAC Name |

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCOJRPYFRRONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NN=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.